REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[N:4]1.Br[CH2:9][CH2:10][CH2:11][Cl:12].O>CCCCCC>[Cl:12][CH2:11][CH2:10][CH2:9][N:4]1[N:5]=[CH:6][CH:7]=[N:3]1.[Cl:12][CH2:11][CH2:10][CH2:9][N:3]1[CH:7]=[CH:6][N:5]=[N:4]1 |f:0.1|
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
2.82 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at room temperature for 5 minutes to thorough dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after removing the supernatant, dimethylformamide (25 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
with ethyl acetate, washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the isomers were separated by NH silica gel column chromatography (hexane-ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.9466 mmol | |
AMOUNT: MASS | 0.429 g | |
YIELD: PERCENTYIELD | 11.38% |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1N=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.2504 mmol | |
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 24.15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |